molecular formula C16H18O4 B14523513 1,1'-(1,3-Phenylene)di(pentane-1,4-dione) CAS No. 62619-84-5

1,1'-(1,3-Phenylene)di(pentane-1,4-dione)

Cat. No.: B14523513
CAS No.: 62619-84-5
M. Wt: 274.31 g/mol
InChI Key: DQFUSTLJYSQJHW-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)di(pentane-1,4-dione) is an organic compound characterized by the presence of two pentane-1,4-dione groups attached to a 1,3-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) typically involves the reaction of 1,3-phenylenediamine with pentane-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)di(pentane-1,4-dione) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The phenylene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)di(pentane-1,4-dione) has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The diketone groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
  • 1,1’-(1,3-Phenylene)di-1H-1,2,4-triazole
  • 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione

Uniqueness

1,1’-(1,3-Phenylene)di(pentane-1,4-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

62619-84-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1-[3-(4-oxopentanoyl)phenyl]pentane-1,4-dione

InChI

InChI=1S/C16H18O4/c1-11(17)6-8-15(19)13-4-3-5-14(10-13)16(20)9-7-12(2)18/h3-5,10H,6-9H2,1-2H3

InChI Key

DQFUSTLJYSQJHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC(=CC=C1)C(=O)CCC(=O)C

Origin of Product

United States

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